molecular formula C14H7F4N3O2 B3123641 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 310451-83-3

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B3123641
M. Wt: 325.22 g/mol
InChI Key: HPHIECSLGTYDHH-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are the dominant motif of many drugs . This class of compounds is known for its varied and significant biological activities .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation in good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines involves a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned also has a fluorophenyl and a trifluoromethyl group attached to it.


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions, including condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Also, these compounds can be prepared through the reactions of acyclic reagents .

Scientific Research Applications

Synthesis and Biological Activity

  • This compound has been synthesized and studied for its inhibition effects on cancer cell proliferation. Its crystal structure was determined, showing significant effective inhibition on some cancer cell lines (Ju Liu et al., 2016).

Efficient Synthesis Methods

  • Researchers have developed efficient synthesis methods for various disubstituted derivatives of this compound. These methods include SNAr and Suzuki Cross-Coupling reactions, leading to the creation of a diverse library of compounds (Badr Jismy et al., 2020).

Regioselective Synthesis

  • The regioselective synthesis of this compound has been explored, with a focus on creating substituted derivatives. This research contributes to a better understanding of the structural aspects of these types of compounds (Miha Drev et al., 2014).

Crystal Structure and Antituberculosis Activity

  • The crystal structure and antituberculosis activity of a related compound have been studied, showing moderate antituberculosis activity. This research emphasizes the potential medical applications of these compounds (L. Ju et al., 2015).

Photophysical Properties

  • The photophysical properties of a series of derivatives have been investigated, focusing on their absorption UV–Vis and fluorescence properties in various solvents. This research highlights the potential applications of these compounds in materials science (Felipe S. Stefanello et al., 2022).

Future Directions

The future directions for this class of compounds could involve further exploration of their therapeutic potential, given their significant biological activities . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHIECSLGTYDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133306
Record name 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

310451-83-3
Record name 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310451-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Ju, G Hong-Guang, L Jiu-Fu - Journal of Chemical …, 2015 - journals.sagepub.com
The title compound, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate (C 23 H 22 F 4 N 4 O 5 , Mr = 510.45) was synthesised and …
Number of citations: 5 journals.sagepub.com
N Mulakayala, CH Upendar Reddy… - Journal of the Korean …, 2011 - koreascience.kr
The pyrazolo [1, 5-a] pyrimidine structural motif may be found in a large number of pharmaceutical agents with a diverse range of physiological activities, for example, antiepileptic …
Number of citations: 10 koreascience.kr
J Liu, DZ Song, YQ Tian, XW Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
The title compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesised by condensation of dimethylamine with 5-(4-…
Number of citations: 5 journals.sagepub.com
IL Dalinger, IA Vatsadse, SA Shevelev… - Journal of …, 2005 - ACS Publications
The parallel solution-phase synthesis of more than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50−…
Number of citations: 77 pubs.acs.org

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